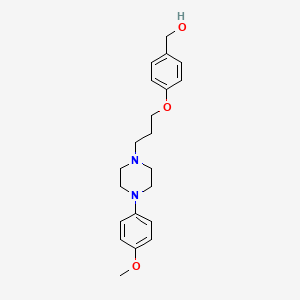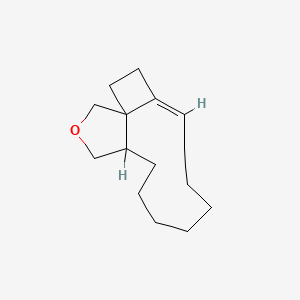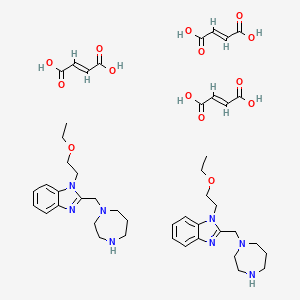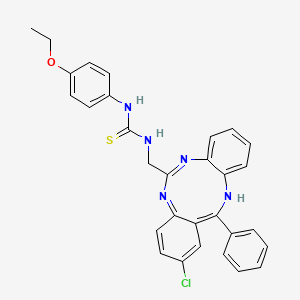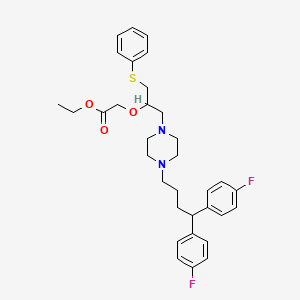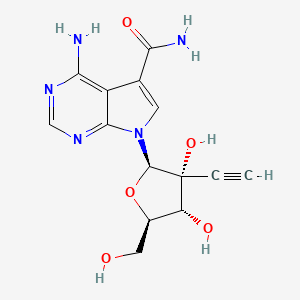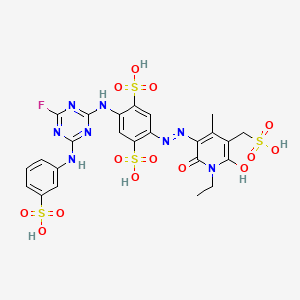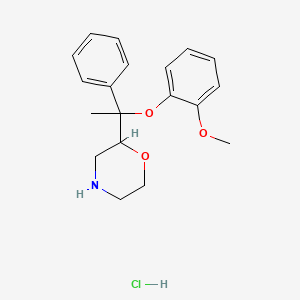
Morpholine, 2-(1-(2-methoxyphenoxy)-1-phenylethyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholine, 2-(1-(2-methoxyphenoxy)-1-phenylethyl)-, hydrochloride is a chemical compound with a complex structure that includes a morpholine ring, a methoxyphenoxy group, and a phenylethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 2-(1-(2-methoxyphenoxy)-1-phenylethyl)-, hydrochloride typically involves the reaction of morpholine with 2-methoxyphenol and 1-phenylethyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
Morpholine, 2-(1-(2-methoxyphenoxy)-1-phenylethyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the phenylethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Morpholine, 2-(1-(2-methoxyphenoxy)-1-phenylethyl)-, hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of Morpholine, 2-(1-(2-methoxyphenoxy)-1-phenylethyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(2-ethoxyphenoxy)methyl]morpholine hydrochloride
- 2-(2-Methoxyphenyl)morpholine hydrochloride
- Viloxazine hydrochloride
Uniqueness
Morpholine, 2-(1-(2-methoxyphenoxy)-1-phenylethyl)-, hydrochloride is unique due to its specific combination of functional groups and structural features
Propiedades
Número CAS |
93851-95-7 |
|---|---|
Fórmula molecular |
C19H24ClNO3 |
Peso molecular |
349.8 g/mol |
Nombre IUPAC |
2-[1-(2-methoxyphenoxy)-1-phenylethyl]morpholine;hydrochloride |
InChI |
InChI=1S/C19H23NO3.ClH/c1-19(15-8-4-3-5-9-15,18-14-20-12-13-22-18)23-17-11-7-6-10-16(17)21-2;/h3-11,18,20H,12-14H2,1-2H3;1H |
Clave InChI |
MVFHQDCHGVKCIC-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CNCCO1)(C2=CC=CC=C2)OC3=CC=CC=C3OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


